3-(Methylsulfanyl)cyclobutan-1-ol

Medicinal Chemistry Drug Design Physicochemical Profiling

3-(Methylsulfanyl)cyclobutan-1-ol (CAS 2059911-31-6, also referenced as 1935995-41-7) is a sulfur-containing cyclobutanol derivative with the molecular formula C5H10OS and a molecular weight of 118.19 g/mol. This compound features a strained cyclobutane ring bearing a hydroxyl group at the C1 position and a methylsulfanyl (methylthio) substituent at the C3 position.

Molecular Formula C5H10OS
Molecular Weight 118.2 g/mol
CAS No. 2059911-31-6
Cat. No. B1435820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylsulfanyl)cyclobutan-1-ol
CAS2059911-31-6
Molecular FormulaC5H10OS
Molecular Weight118.2 g/mol
Structural Identifiers
SMILESCSC1CC(C1)O
InChIInChI=1S/C5H10OS/c1-7-5-2-4(6)3-5/h4-6H,2-3H2,1H3
InChIKeyKOFROXSEJKSZDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methylsulfanyl)cyclobutan-1-ol (CAS 2059911-31-6): Procurement-Ready Sulfur-Containing Cyclobutanol Building Block


3-(Methylsulfanyl)cyclobutan-1-ol (CAS 2059911-31-6, also referenced as 1935995-41-7) is a sulfur-containing cyclobutanol derivative with the molecular formula C5H10OS and a molecular weight of 118.19 g/mol [1]. This compound features a strained cyclobutane ring bearing a hydroxyl group at the C1 position and a methylsulfanyl (methylthio) substituent at the C3 position. The combination of a polar hydroxyl group and a moderately lipophilic methylthioether moiety yields a balanced physicochemical profile, with predicted LogP values of approximately 0.39-0.8 and pKa ~14.77 [2]. The compound is commercially available as a liquid from multiple vendors at purities of 95-98% and serves as a versatile building block for organic synthesis and pharmaceutical research .

Why 3-(Methylsulfanyl)cyclobutan-1-ol Cannot Be Replaced by Oxygen- or Amino-Substituted Cyclobutanol Analogs


3-(Methylsulfanyl)cyclobutan-1-ol occupies a distinct chemicophysical niche among 3-substituted cyclobutanol building blocks. While 3-methoxycyclobutan-1-ol (oxygen analog) and 3-aminocyclobutanol (nitrogen analog) are commercially available, they differ fundamentally in lipophilicity, polar surface area, hydrogen-bonding capacity, and electronic properties [1]. The replacement of oxygen or nitrogen with sulfur introduces a larger, more polarizable heteroatom that increases LogP, alters hydrogen-bond acceptor character, and provides unique reactivity via sulfoxide/sulfone oxidation pathways . These differences preclude simple interchange in structure-activity relationship (SAR) studies, where a sulfur-containing cyclobutanol may confer distinct metabolic stability, membrane permeability, or target-binding characteristics compared to its oxygen- or nitrogen-containing counterparts. Direct quantitative comparisons of key physicochemical parameters are presented in Section 3 [2].

Quantitative Differentiation of 3-(Methylsulfanyl)cyclobutan-1-ol: Physicochemical and Structural Evidence for Scientific Selection


Lipophilicity (LogP) Comparison: Sulfur Substituent Increases LogP by >0.39 Units Relative to Oxygen Analog

3-(Methylsulfanyl)cyclobutan-1-ol exhibits a calculated LogP of 0.39 (Chemspace) to 0.8 (XLogP3, Kuujia), which is substantially higher than that of 3-methoxycyclobutan-1-ol, the direct oxygen analog. 3-Methoxycyclobutan-1-ol has reported LogP values of -0.50 (Fluorochem) to 0.16 (Chemscene) . The sulfur atom's larger atomic radius and greater polarizability relative to oxygen result in increased lipophilicity, which directly influences membrane permeability and oral bioavailability in drug candidate optimization [1]. This differential lipophilicity of at least +0.39 LogP units (comparing Chemspace LogP=0.39 vs Fluorochem LogP=-0.50) enables fine-tuning of ADME properties without altering the cyclobutanol scaffold geometry.

Medicinal Chemistry Drug Design Physicochemical Profiling

Polar Surface Area (PSA) and Hydrogen-Bond Acceptor Differentiation: Sulfur's Unique Electronic Profile

3-(Methylsulfanyl)cyclobutan-1-ol has a topological polar surface area (tPSA) of 20 Ų (Chemspace) and one hydrogen-bond acceptor (the sulfur atom) in addition to the hydroxyl group [1]. In contrast, 3-methoxycyclobutan-1-ol displays a tPSA of 29.46 Ų and two hydrogen-bond acceptors (both oxygen atoms) . The lower tPSA of the sulfur-containing compound (Δ = -9.46 Ų) reduces overall polarity, which correlates with improved blood-brain barrier penetration potential. Furthermore, sulfur is a weaker hydrogen-bond acceptor than oxygen, altering intermolecular recognition patterns with biological targets and crystalline packing in solid-state formulations [2].

Medicinal Chemistry Computational Chemistry Drug Design

Rotatable Bond Count and Conformational Flexibility: Identical to Oxygen Analog, Distinct from Nitrogen Analog

3-(Methylsulfanyl)cyclobutan-1-ol contains exactly one rotatable bond (the C-S bond connecting the methyl group to the cyclobutane ring), identical to 3-methoxycyclobutan-1-ol (one C-O rotatable bond) [1]. This contrasts with 3-aminocyclobutanol, which has zero rotatable bonds on the substituent. The rotatable bond count directly influences conformational entropy: each rotatable bond removed can improve binding affinity by approximately 0.5-1.5 kcal/mol due to reduced entropic penalty upon target binding [2]. The sulfur-containing analog thus maintains identical conformational flexibility to its oxygen counterpart while offering the differentiated electronic and lipophilic properties documented above.

Conformational Analysis Drug Design Ligand Efficiency

Conformational Restriction via Cyclobutane Scaffold: A Shared Advantage Across 3-Substituted Cyclobutanols

The cyclobutane core in 3-(methylsulfanyl)cyclobutan-1-ol serves as a conformational restriction element, a property shared across the cyclobutanol scaffold class. The four-membered ring reduces conformational degrees of freedom compared to acyclic alkyl chains or larger cycloalkyl rings, thereby pre-organizing substituents into defined spatial orientations [1]. Recent work demonstrates that cyclobutanols can be employed as conformational restricted skeletons to facilitate direct access to drug molecules requiring precise three-dimensional pharmacophore presentation [2]. This scaffold-level advantage applies to all 3-substituted cyclobutanols, but the selection of the 3-methylsulfanyl variant adds sulfur-specific functionality atop this foundational benefit.

Conformational Restriction Medicinal Chemistry Scaffold-Based Design

Synthetic Versatility: Sulfoxidation and Sulfonation Pathways Unavailable to Oxygen/Nitrogen Analogs

3-(Methylsulfanyl)cyclobutan-1-ol can undergo oxidation to form the corresponding sulfoxide and sulfone derivatives using reagents such as hydrogen peroxide or m-chloroperbenzoic acid . This reactivity is unique to sulfur-containing cyclobutanols and cannot be replicated with 3-methoxycyclobutan-1-ol or 3-aminocyclobutanol. The sulfoxide and sulfone products introduce additional hydrogen-bond acceptor capacity and increased polarity, enabling staged modulation of physicochemical properties within a single scaffold series. Additionally, the methylsulfanyl group can participate in nucleophilic substitution reactions, providing orthogonal functionalization handles compared to oxygen- or nitrogen-based substituents [1].

Organic Synthesis Functional Group Interconversion Building Block Utility

Recommended Application Scenarios for 3-(Methylsulfanyl)cyclobutan-1-ol Based on Quantitative Evidence


Lead Optimization: Modulating Lipophilicity While Preserving Scaffold Geometry

In medicinal chemistry programs requiring fine control of LogP without altering the cyclobutanol core, 3-(methylsulfanyl)cyclobutan-1-ol offers a +0.39 LogP unit increase relative to 3-methoxycyclobutan-1-ol. This differential is suitable for improving membrane permeability of polar lead compounds or for matching the lipophilic range of a target's binding pocket. Procurement of the sulfur analog enables systematic SAR studies comparing oxygen versus sulfur substitution while maintaining identical rotatable bond count (1) and similar molecular weight (118 vs 102 Da) . Researchers should consider sourcing both analogs in parallel to establish the lipophilicity-activity relationship for their specific target series.

CNS Drug Discovery: Low tPSA Scaffold for Blood-Brain Barrier Penetration

With a topological polar surface area of only 20 Ų, 3-(methylsulfanyl)cyclobutan-1-ol falls well below the established CNS drug threshold of <90 Ų and the more stringent <60-70 Ų guideline for optimal brain penetration [1]. The compound's low tPSA (9.46 Ų lower than its oxygen analog) and moderate LogP (0.39-0.8) position it as an attractive building block for constructing CNS-penetrant candidates. The sulfur atom provides a hydrogen-bond acceptor that is weaker than oxygen, which may reduce undesirable interactions with efflux transporters at the blood-brain barrier. Procurement for CNS programs should prioritize vendors offering analytical certificates confirming purity ≥95% .

Parallel SAR Libraries: Thioether-to-Sulfoxide-to-Sulfone Oxidation Series

The methylsulfanyl group in 3-(methylsulfanyl)cyclobutan-1-ol can be sequentially oxidized to the sulfoxide and sulfone, enabling the generation of a three-compound series from a single purchased building block . This synthetic versatility supports systematic exploration of oxidation-state-dependent SAR within a given scaffold. Researchers can use mild oxidizing agents (e.g., 1 equivalent H₂O₂ for sulfoxide; excess m-CPBA for sulfone) to modulate polarity, hydrogen-bond acceptor strength, and metabolic stability in a stepwise manner. This approach is particularly valuable for programs where the thioether-to-sulfoxide-to-sulfone progression has been validated in other chemical series, such as in certain kinase inhibitor or anti-inflammatory drug classes.

Conformationally Restricted Pharmacophore Building in Fragment-Based Drug Discovery

The cyclobutane core provides inherent conformational restriction that reduces entropic penalty upon target binding, a property that applies to all cyclobutanol derivatives including the 3-methylsulfanyl variant [2]. In fragment-based drug discovery, where fragments are elaborated into lead compounds, the rigid cyclobutane scaffold offers a defined spatial orientation for the hydroxyl and methylsulfanyl substituents. The sulfur atom's larger van der Waals radius (1.80 Å vs oxygen's 1.52 Å) may also enable unique hydrophobic contacts within binding pockets that oxygen substituents cannot achieve. Procurement of this building block supports fragment elaboration strategies that require both conformational restriction and sulfur-mediated binding interactions.

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